molecular formula C14H20N2O B191207 Esermethole CAS No. 65166-97-4

Esermethole

Cat. No.: B191207
CAS No.: 65166-97-4
M. Wt: 232.32 g/mol
InChI Key: WKJDLYATGMSVOQ-KGLIPLIRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Esermethole is a pyrroloindoline alkaloid, a class of compounds known for their diverse biological activities It is structurally related to physostigmine, an alkaloid isolated from the African calabar bean, Physostigma venenosum

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of esermethole involves a palladium-mediated sequential arylation-allylation of o-bromoanilides, leading to the construction of oxindoles with a full carbon quaternary center . This method utilizes triphenylphosphine as an effective ligand for the one-pot transformation. Another approach involves a copper-catalyzed cascade reaction, which efficiently constructs the C3a all-carbon quaternary stereocenter .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalable nature of the synthetic routes mentioned above suggests that these methods can be adapted for large-scale production. The use of palladium and copper catalysts, along with readily available starting materials, makes these methods viable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Esermethole undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form oxindole derivatives.

    Reduction: Reduction of this compound can lead to the formation of reduced pyrroloindoline derivatives.

    Substitution: this compound can participate in substitution reactions, particularly at the indole nitrogen.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products Formed: The major products formed from these reactions include various oxindole and pyrroloindoline derivatives, which retain the core structure of this compound while introducing new functional groups.

Scientific Research Applications

Mechanism of Action

Esermethole exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, this compound increases the levels of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is similar to that of physostigmine, making this compound a potential candidate for treating conditions associated with cholinergic deficits .

Comparison with Similar Compounds

    Physostigmine: A well-known acetylcholinesterase inhibitor with similar structural features.

    Phenserine: A derivative of physostigmine with improved pharmacokinetic properties.

    Galantamine: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.

Comparison: Esermethole is unique due to its specific structural modifications, which may confer distinct pharmacological properties. Compared to physostigmine, this compound may offer advantages in terms of selectivity and potency. Phenserine and galantamine, while similar in their mechanism of action, differ in their chemical structures and pharmacokinetic profiles, making this compound a valuable addition to the class of acetylcholinesterase inhibitors .

Properties

IUPAC Name

(3aR,8bS)-7-methoxy-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-14-7-8-15(2)13(14)16(3)12-6-5-10(17-4)9-11(12)14/h5-6,9,13H,7-8H2,1-4H3/t13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKJDLYATGMSVOQ-KGLIPLIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCN(C1N(C3=C2C=C(C=C3)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10319130
Record name Esermethole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10319130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65166-97-4
Record name Esermethole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=340070
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Esermethole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10319130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Esermethole
Reactant of Route 2
Reactant of Route 2
Esermethole
Reactant of Route 3
Esermethole
Reactant of Route 4
Esermethole
Reactant of Route 5
Esermethole
Reactant of Route 6
Esermethole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.